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Compound Name: SRI-011381-d5

Cat. No.: B15544582

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound C381 has emerged as a promising therapeutic candidate for neurodegenerative
diseases, operating through a novel mechanism of action centered on the enhancement of
lysosomal function. Discovered through a target-agnostic phenotypic screen, C381 is an orally
bioavailable, brain-penetrant small molecule that exhibits potent anti-inflammatory and
neuroprotective properties in preclinical models of neurodegeneration.[1][2][3][4] A subsequent
genome-wide CRISPR interference (CRISPRI) screen unexpectedly identified the lysosome as
the primary target of C381.[1][2][3][4][5] This guide provides a comprehensive overview of the
discovery, development, and mechanism of action of C381, including detailed experimental
protocols and quantitative data to support further research and development efforts.

Compound Profile and Physicochemical Properties

C381 is a benzyl urea derivative that contains a piperidine ring.[3][4][5] Its development
stemmed from a structure-activity relationship (SAR) study of a hit compound, 11H, identified in
the initial phenotypic screen.[1] The optimization of this scaffold led to C381, a compound with
favorable drug-like characteristics for a central nervous system (CNS) therapeutic.
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Property Value Source
Chemical Class Benzyl urea derivative [31141[5]
Calculated LogP (ClogP) 3.3 [3B1141[5]
Oral Bioavailability 48% [31[41[5]
Brain Penetrance Yes [L][3][4][5]
CNS MPO Score 4.35 [4]

Discovery and Development Workflow

The discovery of C381 was driven by a phenotypic screening approach, which is designed to
identify compounds with a desired biological effect without preconceived notions of the
molecular target. This "target-agnostic” strategy can unveil novel mechanisms of action.[1][2][3]

[5]
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Caption: C381 Discovery and Preclinical Development Workflow.
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Mechanism of Action: Targeting the Lysosome

The primary mechanism of action of C381 is the physical targeting of the lysosome, leading to
the enhancement of its functions.[1][2][3][5] This was elucidated through a genome-wide
CRISPRI screen, which unexpectedly implicated the lysosome in the compound's activity.[1][2]

[31141[5]
Key Mechanistic Features:

» Lysosomal Acidification: C381 promotes the acidification of lysosomes. This is a critical
factor for the optimal activity of lysosomal hydrolases.[1][2][4][5]

 Increased Proteolysis: By enhancing the lysosomal acidic environment, C381 increases the
breakdown of lysosomal cargo, such as proteins.[1][2][4][5]

e Improved Lysosomal Resilience: C381 has been shown to protect lysosomes from
membrane permeabilization and damage, which is a pathological feature in some
neurodegenerative diseases.[1][2][4][5]
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Caption: Proposed Signaling Pathway for C381's Neuroprotective Effects.

Preclinical Efficacy
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C381 has demonstrated significant anti-inflammatory and neuroprotective effects in multiple

preclinical models of neurodegenerative diseases.

Frontotemporal Dementia (FTD) Model

In Progranulin (Grn—/-) mice, a model for lysosomal storage disease and FTD, C381 treatment

led to a reduction in microgliosis, as indicated by decreased CD68 and Ibal immunoreactivity.

[1]

Model

Treatment

Outcome

Source

Grn—-/— mice

30 mg/kg C381, i.p.

twice weekly for 1

month

Reduced CD68 and

Ibal immunoreactivity

in the thalamus

[1]

Parkinson's Disease (PD) Model

In the chronic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of

Parkinson's disease, C381 showed remarkable neuroprotective and restorative effects.[1][3][4]

[5]

Model

Treatment

Outcome

Source

MPTP mice

30 mg/kg C381, i.p.

- Rescued
dopaminergic neuron
loss in the substantia
nigra pars compacta-
Restored cognitive
function (contextual
fear conditioning)-
Reduced
neuroinflammation

(CD68 expression)

[1]

Detailed Experimental Protocols
Phenotypic Screen for CNS Smad Activators
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This screen was designed to identify small molecules that could activate the Smad signaling
pathway in the central nervous system.

e Cell Line: Afibroblast-derived cell line from Tgfb1-/- mice was used, expressing a Smad-
binding element (SBE) driven secreted alkaline phosphatase (SEAP) reporter.[1]

e Compound Library: A diverse library of 5,000 compounds was screened.[1]

e Procedure:

[¢]

Plate the SBE-SEAP reporter cells in multi-well plates.

[¢]

Treat the cells with individual compounds from the library.

[e]

After a defined incubation period, collect the cell culture supernatant.

o

Measure SEAP activity in the supernatant as a readout of Smad pathway activation.

[¢]

Identify hit compounds that significantly increase SEAP activity compared to vehicle
controls.[1]

o Hit Follow-up: The most active compounds were selected for further testing and structural
optimization.[1]

Genome-Wide CRISPRIi Drug Target Identification
Screen

This screen was employed to identify the molecular target of C381 in an unbiased manner.

o Cell Line: K562 cells expressing a catalytically dead Cas9 fused to a KRAB repressor
domain (dCas9-KRAB).[2]

e CRISPRI Library: A genome-wide sgRNA library was used to systematically knock down the
expression of individual genes.

e Procedure:

o Transduce the K562-dCas9-KRAB cells with the pooled sgRNA library.
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o Treat the transduced cell population with a toxic concentration of C381.
o As a control, culture a parallel population of transduced cells with a vehicle (e.g., DMSO).

o After a period of selection where C381 induces cell death, harvest the surviving cells from
both treated and control populations.

o Isolate genomic DNA and amplify the sgRNA sequences using PCR.

o Use next-generation sequencing to determine the relative abundance of each sgRNA in
the treated versus control populations.

o Genes whose knockdown confers resistance to C381 (enriched sgRNAS) or sensitivity
(depleted sgRNAS) are identified as potential targets or pathway components.[2]

Lysosomal Acidification and Proteolysis Assays

These assays were used to validate the effect of C381 on lysosomal function.
o Lysosomal Acidification:

o Probes: LysoTracker and LysoSensor chemical probes. LysoTracker accumulates in acidic
organelles and is constitutively fluorescent, while LysoSensor's fluorescence intensity
increases with lower pH.[2]

o Procedure:

» Treat cells (e.g., K562) with varying concentrations of C381 or a vehicle control.
Bafilomycin Al (BafA), a known inhibitor of lysosomal acidification, can be used as a
negative control.

» Incubate the cells with LysoTracker or LysoSensor probes.
» |Image the cells using fluorescence microscopy.

» Quantify the number and intensity of fluorescent puncta per cell to assess changes in
the number of acidic organelles and their relative acidity.[6]
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e Lysosomal Proteolysis:

o Probe: DQ-BSA Green, a self-quenched substrate for proteases. Upon cleavage by
lysosomal proteases, it becomes fluorescent.

o Procedure:
= Treat cells with C381, vehicle, or BafA.
» [ncubate the cells with DQ-BSA Green.

= After a suitable incubation period (e.g., 2 hours), wash the cells and acquire images
using a high-content imaging system.

» Quantify the normalized fluorescent area to measure the level of DQ-BSA degradation,
which reflects lysosomal proteolytic activity.[2]

In Vivo Preclinical Models

e Chronic MPTP Mouse Model of Parkinson's Disease:
o Animals: C57BL/6 mice are commonly used.

o Toxin Administration: Administer a combination of MPTP (e.g., 25 mg/kg) and probenecid
(e.g., 10 mg/kg) via intraperitoneal (i.p.) injection, for instance, every 3.5 days for 5 weeks.
Probenecid is used to inhibit the clearance of MPTP, leading to a more consistent and
robust lesion.

o C381 Treatment: Administer C381 (e.g., 30 mg/kg, i.p.) according to the experimental
paradigm (e.g., prophylactically, therapeutically).[1]

o QOutcome Measures:

» Behavioral analysis: Assess cognitive function using tests like contextual fear
conditioning.[1]

» Immunohistochemistry: Analyze brain sections for tyrosine hydroxylase (TH) to quantify
dopaminergic neuron survival in the substantia nigra and for markers of
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neuroinflammation like CD68.[1]

Conclusion and Future Directions

Compound C381 represents a significant advancement in the pursuit of novel therapeutics for
neurodegenerative diseases. Its unique mechanism of targeting and enhancing lysosomal
function addresses a fundamental pathological process common to many of these disorders.[2]
The preclinical data in models of FTD and PD are highly encouraging, demonstrating both
neuroprotective and anti-inflammatory effects.[1][3][4][5] Further investigation into the precise
molecular interactions of C381 within the lysosome and the full spectrum of its downstream
effects is warranted. The translation of these promising preclinical findings into clinical
development will be a critical next step in determining the therapeutic potential of C381 for
patients with neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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